molecular formula C7H5BrClNO3 B1446319 2-Bromo-4-chloro-3-methyl-6-nitro-phenol CAS No. 55229-54-4

2-Bromo-4-chloro-3-methyl-6-nitro-phenol

Cat. No. B1446319
CAS RN: 55229-54-4
M. Wt: 266.47 g/mol
InChI Key: UFUXDBORJFMKPJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methyl-6-nitro-phenol is a chemical compound with the CAS Number: 55229-54-4. It has a molecular weight of 266.48 and its IUPAC name is 2-bromo-4-chloro-3-methyl-6-nitrophenol . The compound is a yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol is C7H5BrClNO3 . The InChI code for this compound is 1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-3-methyl-6-nitro-phenol is a yellow solid . It has a molecular weight of 266.48 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Kinetic Studies

Research on the kinetics of chlorination of phenols, including various substituted phenols, provides insight into the reactivity and chemical behavior of these compounds. In a study by Moodithaya and Gowda (2002), the kinetics of chlorination of monosubstituted phenols by t-butyl hypochlorite in aqueous alkaline medium were investigated. This study suggests a mechanism involving the electrophilic attack of phenoxide ions by HOCl, which could be relevant to understanding the reactivity of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol in similar conditions. The rates of reactions and the effects of substituents on reaction kinetics were analyzed, contributing to the broader understanding of phenol chemistry in aqueous environments (Moodithaya & Gowda, 2002).

Spectroscopic Analysis

In another study, the vibrational spectra of substituted phenols, including 2-bromo-4-chloro phenol, were analyzed using FTIR and FT Raman spectroscopy. The research conducted by Krishnakumar et al. (2009) involved density functional theory (DFT) calculations to interpret the vibrational spectra, providing detailed insights into the molecular structure and behavior of these compounds. This spectroscopic analysis can be instrumental in understanding the structural characteristics and electronic properties of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol, especially in relation to its applications in various scientific fields (Krishnakumar et al., 2009).

Synthesis and Applications in Material Science

Research on the synthesis and applications of related bromo-nitro-phenol compounds, such as the synthesis of 2,4,6-Bromo-4'-nitro ether by Zhou Shiyang (2012), highlights the potential of these compounds in material science and organic synthesis. This study demonstrates the synthesis process, reaction conditions, and yields, providing a framework for the synthesis of similar compounds like 2-Bromo-4-chloro-3-methyl-6-nitro-phenol and their potential applications in creating advanced materials and chemical intermediates (Zhou Shiyang, 2012).

Green Chemistry and Catalysis

The green synthesis and characterization of Schiff base compounds related to bromo-nitro-phenols, as reported by Zulfiqar et al. (2020), indicate the role of these compounds in catalysis and green chemistry. The study describes the synthesis of a Schiff base compound using a green mechanochemical method, its structural characterization, and its application as a urease inhibitor. This research underscores the potential of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol in similar green chemistry applications, where it could serve as a precursor or active component in environmentally friendly catalytic processes (Zulfiqar et al., 2020).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-4-chloro-3-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUXDBORJFMKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-3-methyl-6-nitro-phenol

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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